molecular formula C17H19N5 B15062798 (R)-5-Benzyl-7-(pyrrolidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 1956436-54-6

(R)-5-Benzyl-7-(pyrrolidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B15062798
CAS No.: 1956436-54-6
M. Wt: 293.4 g/mol
InChI Key: AIGMZWGOQGGFFI-CQSZACIVSA-N
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Description

®-5-Benzyl-7-(pyrrolidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound that features a pyrrolidine ring fused with a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-Benzyl-7-(pyrrolidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the reaction of pyrrolidine with 2-chloropyrimidine, followed by further modifications . Another approach involves the formation of the pyrrolidine ring from acyclic precursors through intramolecular cyclization reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, possibly incorporating continuous flow chemistry techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-5-Benzyl-7-(pyrrolidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of ®-5-Benzyl-7-(pyrrolidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these kinases, the compound can disrupt cellular signaling pathways, leading to effects such as cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-5-Benzyl-7-(pyrrolidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its combination of a pyrrolidine ring with a pyrimidine ring makes it a versatile scaffold for drug discovery .

Properties

CAS No.

1956436-54-6

Molecular Formula

C17H19N5

Molecular Weight

293.4 g/mol

IUPAC Name

5-benzyl-7-[(3R)-pyrrolidin-3-yl]pyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C17H19N5/c18-16-15-13(8-12-4-2-1-3-5-12)10-22(14-6-7-19-9-14)17(15)21-11-20-16/h1-5,10-11,14,19H,6-9H2,(H2,18,20,21)/t14-/m1/s1

InChI Key

AIGMZWGOQGGFFI-CQSZACIVSA-N

Isomeric SMILES

C1CNC[C@@H]1N2C=C(C3=C(N=CN=C32)N)CC4=CC=CC=C4

Canonical SMILES

C1CNCC1N2C=C(C3=C(N=CN=C32)N)CC4=CC=CC=C4

Origin of Product

United States

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